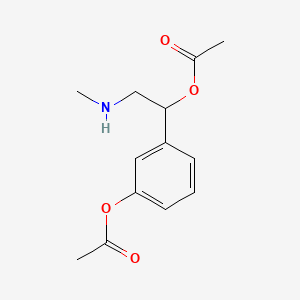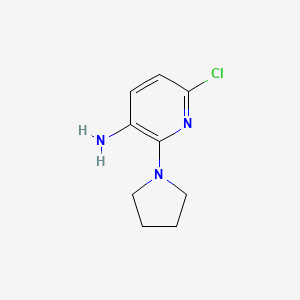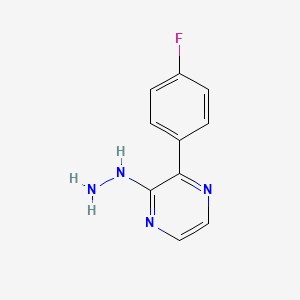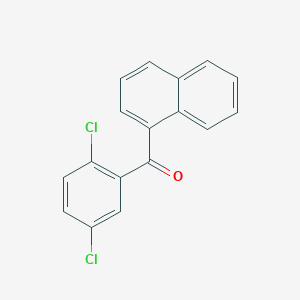
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with 1-naphthol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+1-naphtholAlCl3Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its distinct chemical properties.
Medicine
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Methanone, (2,5-dichlorophenyl)(phenyl)-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Methanone, (2,4-dichlorophenyl)-1-naphthalenyl-: Similar structure with different chlorine substitution on the phenyl ring.
Methanone, (2,5-dichlorophenyl)-2-naphthalenyl-: Similar structure with different positioning of the naphthalenyl group.
Uniqueness
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dichlorophenyl and 1-naphthalenyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
属性
分子式 |
C17H10Cl2O |
|---|---|
分子量 |
301.2 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H10Cl2O/c18-12-8-9-16(19)15(10-12)17(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI 键 |
NZFAWJMFKBNNHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
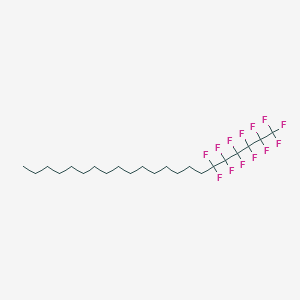
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
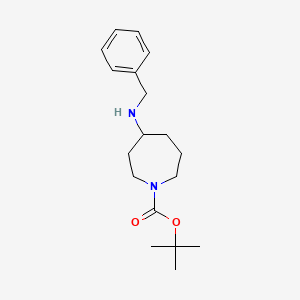
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

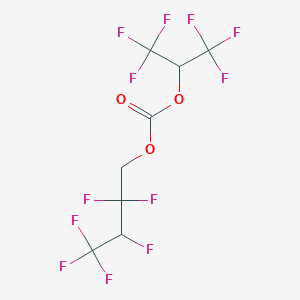

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)
